An In-depth Technical Guide to the Stereoisomers of Diethyl Tartrate
An In-depth Technical Guide to the Stereoisomers of Diethyl Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl tartrate, the diethyl ester of tartaric acid, is a chiral organic compound of significant interest in synthetic chemistry, particularly in the field of drug development. Its utility stems from the presence of two stereocenters, giving rise to three distinct stereoisomers: two enantiomers, (2R,3R)-diethyl tartrate and (2S,3S)-diethyl tartrate, and an achiral meso compound, (2R,3S)-diethyl tartrate.[1] The enantiomeric forms are widely employed as chiral ligands and auxiliaries in asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation, which allows for the stereoselective synthesis of complex molecules.[2] This guide provides a comprehensive overview of the stereoisomers of diethyl tartrate, including their physical properties, synthesis, and key applications, with a focus on detailed experimental protocols.
Stereoisomers of Diethyl Tartrate
The three stereoisomers of diethyl tartrate are depicted below:
-
(+)-Diethyl L-tartrate ((2R,3R)-diethyl tartrate): Dextrorotatory.[2]
-
(-)-Diethyl D-tartrate ((2S,3S)-diethyl tartrate): Levorotatory.[2]
-
meso-Diethyl tartrate ((2R,3S)-diethyl tartrate): Optically inactive due to an internal plane of symmetry.[1]
Data Presentation: Physical Properties
The physical properties of the three stereoisomers of diethyl tartrate are summarized in the table below for easy comparison.
| Property | (+)-Diethyl L-tartrate ((2R,3R)) | (-)-Diethyl D-tartrate ((2S,3S)) | meso-Diethyl tartrate ((2R,3S)) |
| CAS Number | 87-91-2[1] | 13811-71-7[1] | 21066-72-8[1] |
| Molecular Formula | C₈H₁₄O₆[3] | C₈H₁₄O₆ | C₈H₁₄O₆[4] |
| Molecular Weight | 206.19 g/mol [3] | 206.19 g/mol | 206.19 g/mol [4] |
| Appearance | Colorless liquid[1] | Colorless or light yellow transparent liquid[5] | - |
| Melting Point | 17 °C[1] | 17 °C[5] | 17 °C[6] |
| Boiling Point | 280 °C[1] | 280 °C[5] | 280 °C[6] |
| Density | 1.204 g/mL[1] | 1.205 g/mL at 20 °C[7] | - |
| Specific Rotation ([α]D) | +8.5° (neat)[7] | -8.5° (neat)[7] | 0° |
| Refractive Index (nD20) | 1.446[7] | 1.446[7] | - |
| Solubility | Low in water[1] | - | - |
Experimental Protocols
Synthesis of Diethyl Tartrate Stereoisomers
The synthesis of diethyl tartrate is typically achieved through the Fischer esterification of the corresponding tartaric acid stereoisomer with ethanol in the presence of an acid catalyst.
4.1.1 General Workflow for Diethyl Tartrate Synthesis
Caption: General workflow for the synthesis of diethyl tartrate via Fischer esterification.
4.1.2 Detailed Protocol for Synthesis of Diethyl Tartrate
This protocol is adapted from a general procedure for Fischer esterification.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of the desired tartaric acid stereoisomer with an excess of absolute ethanol (approximately 2-3 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude diethyl tartrate by vacuum distillation to obtain the pure product.
Chiral Resolution of Tartaric Acid
The enantiomers of tartaric acid can be separated from a racemic mixture through a process called chiral resolution. The foundational work in this area was conducted by Louis Pasteur in 1848.[9]
4.2.1 Logical Relationship in Pasteur's Resolution of Tartaric Acid
Caption: Logical workflow of Pasteur's manual resolution of tartaric acid enantiomers.
4.2.2 Experimental Protocol for the Resolution of Racemic Tartaric Acid (Pasteur's Method)
This protocol is a conceptual description of Pasteur's landmark experiment.[9][10]
-
Preparation of Racemic Salt: Prepare a concentrated aqueous solution of sodium ammonium tartrate from racemic tartaric acid.
-
Crystallization: Allow the solution to slowly evaporate at a temperature below 28 °C. This will lead to the formation of two distinct types of crystals that are non-superimposable mirror images of each other.
-
Manual Separation: Using a magnifying glass and a pair of tweezers, carefully separate the two types of crystals based on their morphology.
-
Verification: Prepare separate aqueous solutions of each type of crystal.
-
Polarimetry: Measure the optical rotation of each solution using a polarimeter. One solution will rotate the plane of polarized light to the right (dextrorotatory), and the other will rotate it to the left (levorotatory) by an equal magnitude.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[11] The stereochemical outcome of the reaction is determined by the chirality of the diethyl tartrate ligand used.
4.3.1 Experimental Workflow for Sharpless Asymmetric Epoxidation
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
4.3.2 Detailed Protocol for the Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from established procedures for the Sharpless epoxidation.[11][12]
-
Preparation of the Catalyst: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve powdered 3 Å molecular sieves in dichloromethane. Cool the suspension to -20 °C. To the cooled suspension, add one equivalent of either (+)-diethyl L-tartrate or (-)-diethyl D-tartrate, followed by the dropwise addition of one equivalent of titanium(IV) isopropoxide. Stir the mixture at -20 °C for 30 minutes to form the chiral catalyst complex.
-
Addition of Substrate: Add one equivalent of the allylic alcohol (e.g., geraniol) to the reaction mixture.
-
Epoxidation: Slowly add a solution of two equivalents of tert-butyl hydroperoxide (TBHP) in toluene dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching the Reaction: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting epoxy alcohol by flash column chromatography on silica gel.
Stereochemical Outcome:
-
Using (+)-diethyl L-tartrate: The epoxide oxygen is delivered to the bottom face of the double bond when the allylic alcohol is oriented with the hydroxyl group in the lower right quadrant.
-
Using (-)-diethyl D-tartrate: The epoxide oxygen is delivered to the top face of the double bond in the same orientation.
Applications in Drug Development
The primary application of diethyl tartrate stereoisomers in drug development is their use as chiral building blocks and ligands in asymmetric synthesis.[13] The ability to selectively synthesize a single enantiomer of a drug molecule is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles. The chiral epoxides produced via the Sharpless epoxidation are versatile intermediates that can be converted into a wide range of functional groups, enabling the synthesis of complex, enantiomerically pure pharmaceutical compounds.
Conclusion
The stereoisomers of diethyl tartrate are indispensable tools in modern organic synthesis. Their distinct stereochemical properties, coupled with their accessibility through straightforward synthetic and resolution procedures, make them highly valuable for the preparation of enantiomerically pure compounds. A thorough understanding of their properties and the experimental protocols for their use, as detailed in this guide, is essential for researchers and scientists working in drug development and other areas of chemical synthesis.
References
- 1. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 2. Diethyl tartrate | 408332-88-7 | Benchchem [benchchem.com]
- 3. (+)-Diethyl L-tartrate [webbook.nist.gov]
- 4. meso-Tartaric acid diethyl ester | CAS#:21066-72-8 | Chemsrc [chemsrc.com]
- 5. Diethyl [S-(R*,R*)]-tartrate | C8H14O6 | CID 117410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diethyl meso-tartrate [stenutz.eu]
- 7. (-)-Diethyl D -tartrate = 99 13811-71-7 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. 5.4 Pasteur’s Discovery of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. odinity.com [odinity.com]
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